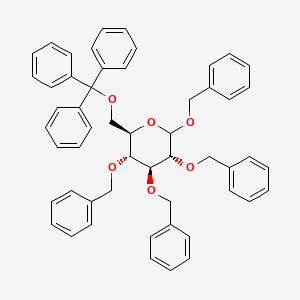
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of multiple benzyl and triphenylmethyl groups attached to a D-glucopyranoside backbone. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring The process begins with the selective benzylation of the hydroxyl groups at positions 2, 3, and 4The reaction conditions often involve the use of benzyl chloride and triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
化学反応の分析
Types of Reactions
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to remove protective groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace benzyl or triphenylmethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield benzyl aldehydes or carboxylic acids, while reduction can produce deprotected glucopyranosides .
科学的研究の応用
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: The compound is used in the study of glycosylation processes and the synthesis of glycosylated biomolecules.
作用機序
The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside involves its ability to act as a protecting group for hydroxyl functionalities. The benzyl and triphenylmethyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modification of other parts of the molecule. The compound can be deprotected under specific conditions to reveal the free hydroxyl groups, which can then participate in further chemical reactions .
類似化合物との比較
Similar Compounds
- Benzyl 2,3,4-Tri-O-benzyl-6-O-trityl-alpha-D-mannopyranoside
- Benzyl 2,3,4-Tri-O-benzyl-6-O-[(2-methyl-2-propanyl)(diphenyl)silyl]-beta-L-threo-hexopyranoside
Uniqueness
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside is unique due to its specific combination of benzyl and triphenylmethyl groups, which provide distinct protective properties and reactivity. This makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups .
特性
分子式 |
C53H50O6 |
|---|---|
分子量 |
783.0 g/mol |
IUPAC名 |
(3R,4S,5R,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane |
InChI |
InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49-,50+,51-,52?/m1/s1 |
InChIキー |
GWEFKLSXFOMSCJ-HQCSBRPFSA-N |
異性体SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](OC([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
正規SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


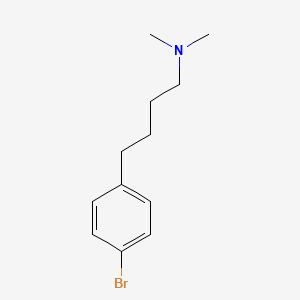

![4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410871.png)

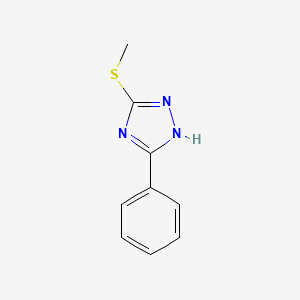
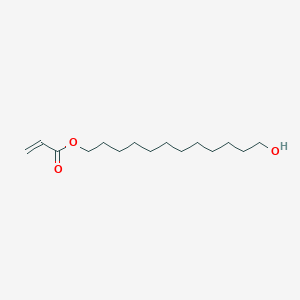
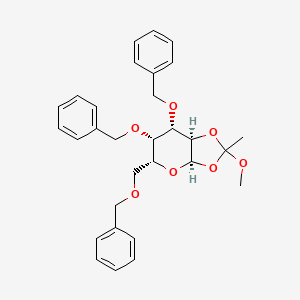
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)
![4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one](/img/structure/B13410901.png)
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)

![(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B13410932.png)
![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
